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Compound of Interest

5-Chloro-4-methylpyrimidin-2-
Compound Name:
amine

Cat. No.: B2525241

An In-depth Technical Guide to the Physical Properties of 2-amino-5-chloro-4-methylpyrimidine

Introduction

2-amino-5-chloro-4-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic
compounds fundamental to various fields of chemical and biological science. Pyrimidine cores
are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are prevalent
scaffolds in medicinal chemistry, recognized for their diverse biological activities including
antimicrobial and anticancer properties.[1][2] This guide provides an in-depth analysis of the
key physical properties of 2-amino-5-chloro-4-methylpyrimidine, offering both established data
for related isomers and detailed, field-proven protocols for the experimental determination of
these characteristics.

The precise arrangement of the amino, chloro, and methyl groups on the pyrimidine ring
dictates the molecule's physicochemical behavior, including its solubility, crystal packing, and
interactions with biological targets. Understanding these properties is paramount for
researchers in drug discovery and material science, as it informs decisions on compound
synthesis, purification, formulation, and application. This document is designed to be a
comprehensive resource for scientists, detailing not just the "what" but the "why" behind each
physical property and its method of determination.

Molecular Structure and Core Properties
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The foundational characteristics of a molecule are its structure, weight, and topology. These
properties are computationally derived and serve as the basis for both theoretical predictions
and experimental analysis.

Chemical Formula: CsHeCIN3

Molecular Weight: 143.57 g/mol [3]

Canonical SMILES: Cclcnc(N)nclCl

InChl Key: ZCQWIIBRCXQUNP-UHFFFAOYSA-N

The structural arrangement—a pyrimidine ring substituted at C2 with an amino group, at C4
with a methyl group, and at C5 with a chlorine atom—creates a unique electronic and steric
profile that governs its interactions and bulk properties.

Comparative Data of Isomers

Direct experimental data for 2-amino-5-chloro-4-methylpyrimidine is not as prevalent in publicly
accessible literature as for its isomers. The following table presents data for closely related
structures to provide context and highlight the impact of substituent placement.

2-amino-5-chloro-4- 2-amino-4-chloro-6- 4-amino-2-chloro-5-

Property o o L
methylpyrimidine methylpyrimidine methylpyrimidine

CAS Number 7338-53-6 5600-21-5 14394-70-8[4]

Molecular Formula CsHeCINs CsHeCIN3 CsHeCINs

Molecular Weight 143.57 g/mol 143.57 g/mol [5] 143.57 g/mol [3]
Off-white crystals ) )

Appearance ) Solid Off-white crystals[4]
(Predicted)

Melting Point Not Available 183-186 °C Not Available

pKa (Predicted) Not Available Not Available 2.78 £ 0.10[4]
Sparingly soluble in Sparingly soluble in

Solubility pating’y Acetic Acid: 50 mg/mL pating’y

water (Predicted)

water[4]
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Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests
a highly pure substance, while a broad range often indicates the presence of impurities, which
disrupt the crystal lattice.

Causality and Experimental Insight

The choice of method for melting point determination depends on the sample amount and
required accuracy. The capillary method (Thiele tube or digital apparatus) is standard. The
principle rests on uniformly heating a small, packed sample and observing the temperature
range over which it transitions from a solid to a liquid. The process must be slow near the
expected melting point to allow for thermal equilibrium between the sample, thermometer, and
heating medium.

Experimental Protocol: Digital Melting Point Apparatus

e Sample Preparation:

o Ensure the 2-amino-5-chloro-4-methylpyrimidine sample is completely dry and
homogenous.

o Crush a small amount of the sample into a fine powder on a watch glass.

o Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm
height) of the sample into the sealed end.

o Compact the sample by tapping the tube or dropping it down a long glass tube onto a hard
surface.

e Apparatus Setup:

o Set the starting temperature on the digital apparatus to ~20 °C below the expected melting
point. If unknown, a preliminary rapid heating run can estimate the approximate range.

o Set the heating ramp rate. A rate of 1-2 °C per minute is standard for accurate
determination.[6]
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e Measurement:

o

Insert the packed capillary tube into the apparatus.

[¢]

Initiate the heating program.

[¢]

Record the temperature at which the first drop of liquid appears (T1).

[e]

Record the temperature at which the last solid particle melts (Tz).

o

The melting range is reported as T1 - Ta.
 Validation:

o Calibrate the apparatus periodically using certified standards with known melting points.

Workflow for Melting Point Determination

Sample Preparation Measurement
e ) Report Range (T1-T2
Dry Sample Grind to Fine Powder Pack Capillary Tube (2-3mm) Insert into Apparatus Heat at 1-2 °C/min Observe & Record T1 (First Liquid) Record T2 (All Liquid) Report

Click to download full resolution via product page

Caption: Workflow for determining melting point via digital apparatus.

Solubility Profile

Solubility is a crucial parameter in drug development, impacting bioavailability, formulation, and
the design of biological assays.[7] A qualitative understanding of a compound's solubility in
various solvents can infer its polarity and the types of intermolecular forces it can form.

Causality and Experimental Insight

The "like dissolves like" principle is a useful heuristic. The presence of an amino group and
nitrogen atoms in the pyrimidine ring suggests the potential for hydrogen bonding, favoring
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solubility in polar protic solvents. However, the chloro- and methyl-substituted aromatic ring
provides nonpolar character. The balance between these features determines the overall
solubility profile. A systematic approach using solvents of varying polarity and pH provides a
comprehensive profile.[8][9]

Experimental Protocol: Qualitative Solubility Testing

o General Procedure:
o Add ~25 mg of 2-amino-5-chloro-4-methylpyrimidine to a test tube.
o Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[8]
o Observe if the solid dissolves completely.

e Solvent Sequence:

[¢]

Water (H20): To assess baseline polarity and hydrogen bonding capability. Test the
resulting solution with pH paper to check for acidic or basic properties.[9]

o 5% Sodium Hydroxide (NaOH): To test for acidic functional groups. (Unlikely to be soluble
given the amino group).

o 5% Sodium Bicarbonate (NaHCO:s): To test for strongly acidic groups. (Unlikely to be
soluble).

o 5% Hydrochloric Acid (HCI): To test for basic functional groups. The amino group is basic
and should be protonated by HCI, forming a soluble salt. This is the expected result.

o Organic Solvents: Test solubility in solvents like methanol, ethanol, acetone, and dimethyl
sulfoxide (DMSO) to assess solubility for analytical and assay purposes.[10]

Logical Flow for Solubility Classification
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Caption: Simplified decision tree for solubility classification.

Acidity and Basicity (pKa)

The pKa value quantifies the acidity or basicity of a molecule. For an amine, the pKa refers to
the equilibrium constant of its conjugate acid. This value is critical as it determines the charge
state of the molecule at a given pH, which profoundly affects its interaction with biological

macromolecules and its ability to cross cell membranes. For example, a predicted pKa of 2.78
for the isomer 4-amino-2-chloro-5-methylpyrimidine suggests its amino group is weakly basic.

[4]

Causality and Experimental Insight
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The basicity of the amino group at C2 is influenced by the electronic effects of the other
substituents. The chlorine atom at C5 is electron-withdrawing, which tends to decrease the
basicity (lower the pKa) of the pyrimidine nitrogens and the exocyclic amino group. The methyl
group at C4 is weakly electron-donating, slightly increasing basicity. The interplay of these
effects determines the precise pKa value. Potentiometric titration or UV-spectrophotometry are
common methods for pKa determination.[11][12]

Experimental Protocol: Potentiometric Titration

e Principle: A solution of the compound is titrated with a strong acid (e.g., HCI), and the pH is
monitored as a function of the volume of titrant added. The pKa is the pH at which the
compound is 50% protonated (the half-equivalence point).

e Procedure:
o Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

o Accurately prepare a solution of 2-amino-5-chloro-4-methylpyrimidine of known
concentration (e.g., 0.01 M) in deionized water, potentially with a co-solvent like methanol
if water solubility is low.

o Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

o Add a standardized strong acid (e.g., 0.1 M HCI) in small, precise increments using a
burette.

o Record the pH after each addition, allowing the reading to stabilize.

o Plot pH versus the volume of acid added. The pKa is determined from the midpoint of the
steepest part of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular “fingerprint,” allowing for unambiguous structural
confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.researchgate.net/publication/6942038_Theoretical_prediction_of_relative_and_absolute_pKa_values_of_aminopyridines
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895671/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2525241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.[13]

e 1H NMR: The spectrum will show distinct signals for the amino protons (NHz), the methyl
protons (CHs), and the remaining aromatic proton on the pyrimidine ring. The chemical shift
() of each signal provides information about its electronic environment. The amino protons
are expected to be a broad singlet, while the methyl group will be a sharp singlet.

e 13C NMR: This technique identifies the unique carbon atoms in the molecule. Five distinct
signals are expected, corresponding to the five carbon atoms in 2-amino-5-chloro-4-
methylpyrimidine.

Expected *H NMR Chemical Shift Ranges for Substituted Pyrimidines[14]

Proton Type Approximate 6 (ppm) Notes
. Position is highly dependent
Ring C-H 7.0-9.0 )
on other substituents.
Often a broad signal; chemical
Amino N-H 50-75 shift can vary with
concentration and solvent.
Methyl C-H 23-28 Typically a sharp singlet.

Experimental Protocol: NMR Sample Preparation[16][17]
o Sample Weighing: Accurately weigh 5-10 mg of the purified compound.[14]
» Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCls, DMSO-de) in a clean vial. DMSO-ds is often a good choice for polar, amine-
containing compounds.[15]

o Transfer: Carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of
solid particles or air bubbles.

 Internal Standard: The solvent typically contains an internal standard like tetramethylsilane
(TMS) for chemical shift calibration (& = 0.00 ppm).
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e Analysis: Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz). A D20 exchange
experiment can be performed to confirm the N-H signal; adding a drop of D20 will cause the
amino proton signal to disappear.[14]

Workflow for NMR Analysis

Sample Preparation Data Acquisition & Analysis
[We\gh 5-10 mg Sample}ﬁ E?éislslr:elg g'gw':r@ﬁcrransfer to NMR Tube Acquire Speclrum}ﬁﬁf’rocess Data (FT, PhasingD—P Analyze Shifts & Integrals }-‘w&mmm Stucture

Click to download full resolution via product page
Caption: General workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.[1][16]

Expected Characteristic IR Absorption Bands[1][2][17]

Functional Group Wavenumber (cm~?) Vibration Type
N-H (Amino) 3300 - 3400 Stretching

C-H (Aromatic/Methyl) 2850 - 3100 Stretching
C=N/C=C (Ring) 1550 - 1650 Stretching

N-H (Amino) ~1600 Scissoring/Bending
C-Cl 700 - 850 Stretching

Experimental Protocol: FT-IR (ATR)

e Principle: Attenuated Total Reflectance (ATR) is a common, simple technique for solid
samples. An IR beam is passed through a crystal (e.g., diamond), creating an evanescent
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wave that protrudes slightly from the crystal surface. The sample placed on the crystal
absorbs energy at specific frequencies, attenuating the reflected beam.

e Procedure:

o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry.

o Record a background spectrum of the empty crystal. This will be subtracted from the
sample spectrum.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the built-in clamp to ensure good contact between the sample and
the crystal.

o Acquire the sample spectrum.

o Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a
compound and can provide structural information through fragmentation analysis.[18][19]

Expected Observations:

e Molecular lon Peak (M*): The primary piece of information is the molecular ion peak. Due to
the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two
major isotopes: 3°Cl (~75.8%) and 3’Cl (~24.2%). Therefore, the mass spectrum will show
two peaks for the molecular ion: one at m/z corresponding to the molecule with 3>CI (M+*) and
another, smaller peak at m/z+2 corresponding to the molecule with 3’Cl (M+2%). The intensity
ratio of these peaks will be approximately 3:1.[18]

o Fragmentation: Electron impact (El) ionization can cause the molecular ion to fragment.
Analysis of these fragment ions can help confirm the structure. Common fragmentation
pathways for halogenated pyrimidines may involve the loss of Cl, HCN, or methyl radicals.
[19][20]
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Experimental Protocol: Direct Infusion ESI-MS

e Principle: Electrospray lonization (ESI) is a soft ionization technique suitable for polar
molecules, often used with liquid chromatography (LC-MS) or by direct infusion. The sample
solution is sprayed through a high-voltage capillary, creating charged droplets from which
ions are liberated.

e Procedure:

o Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable solvent like
methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

o Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10
pL/min) using a syringe pump.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Observe the m/z value for the [M+H]* peak and confirm the characteristic 3:1 isotopic
pattern for the chlorine atom at [M+H]* and [M+H+2]*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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